4-Phenylcyclohexanol

Vue d'ensemble

Description

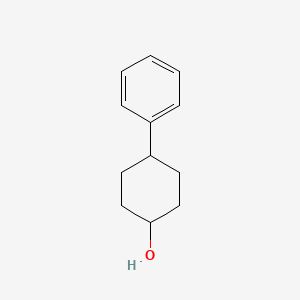

4-Phenylcyclohexanol is a chemical compound with the molecular formula C12H16O . It has an average mass of 176.255 Da and a monoisotopic mass of 176.120117 Da .

Synthesis Analysis

The synthesis of this compound can be achieved via the Sharpless Asymmetric Dihydroxylation (AD) of 1-phenylcyclohexene . The process involves the use of potassium ferricyanide, anhydrous potassium carbonate, methanesulfonamide, potassium osmate dihydrate, and (DHQD)2PHAL . The reaction yields cis-3-phenylcyclohexanol and cis-4-phenylcyclohexanol .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered cyclohexanol ring with a phenyl group attached to the fourth carbon .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 295.8±29.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.6±3.0 kJ/mol and a flash point of 113.3±16.5 °C . The compound has a molar refractivity of 53.7±0.3 cm3 .Applications De Recherche Scientifique

Analytical Profiles for Research Chemicals

4-Phenylcyclohexanol and its derivatives have been characterized in the context of analytical research, focusing on their identification and quantification in biological matrices. This is part of efforts to understand the properties and behaviors of psychoactive substances advertised as "research chemicals." Techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are utilized for this purpose, demonstrating the compound's relevance in forensic and toxicological studies (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Building Blocks for Synthesis

This compound serves as a starting material or intermediate in the synthesis of more complex molecules. For example, its utilization in creating versatile Si- and C-functional building blocks for synthesis showcases its importance in organic chemistry. These building blocks are critical for developing new compounds with potential applications in materials science, pharmaceuticals, and chemical research (Fischer, Burschka, & Tacke, 2014).

Crystal and Molecular Structure Analysis

The study of this compound derivatives extends to crystallography and molecular structure analysis. Understanding the crystalline forms and molecular configurations of such compounds is essential for material science, offering insights into their physical properties and behaviors. This knowledge is pivotal for the development of new materials with tailored properties for specific applications (Sevenard, Kazakova, Lork, Dülcks, Chizhov, & Röschenthaler, 2007).

Photochemical Studies

Research on this compound includes photochemical studies, investigating the behavior of its derivatives under light exposure. These studies are crucial for understanding the photostability and photoactivity of chemical compounds, with implications for their use in photopharmacology, the development of photoresponsive materials, and environmental chemistry (Zhang, Yang, Liu, & Liu, 2010).

Asymmetric Synthesis and Catalysis

This compound is also significant in asymmetric synthesis and catalysis. Studies have explored its role in enantioselective reactions, offering pathways to produce chiral compounds with high selectivity. This area of research is vital for pharmaceutical synthesis, where the production of enantiomerically pure substances can have profound implications for drug efficacy and safety (Yang, Su, Feng, & Hu, 2015).

Propriétés

IUPAC Name |

4-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVUSIMLVPJXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90969470, DTXSID201311111 | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5437-46-7, 5769-13-1, 7335-12-8 | |

| Record name | 4-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different stereoisomers of 4-Phenylcyclohexanol and how does their stereochemistry impact their reactions?

A1: this compound exists as cis and trans isomers. The stereochemistry significantly influences its reactivity, particularly in elimination reactions. For instance, in electron ionization mass spectrometry, trans-3- and -4-phenylcyclohexanol and their derivatives undergo highly stereospecific syn-eliminations of water, methanol, and acetic acid. These eliminations involve the benzylic hydrogen and suggest cyclic transition states []. In contrast, the cis isomers mainly undergo ring opening before elimination, leading to mixtures of product ions []. This stereospecificity is not observed in 2-phenylcyclohexanol isomers, where both cis and trans forms undergo ring cleavage before elimination [].

Q2: How does this compound interact with cytochrome P450cam, and how does this relate to its metabolism?

A2: this compound is a known substrate for the enzyme cytochrome P450cam. Studies using wild-type and mutant P450cam enzymes revealed that the hydroxylation of 4-phenylcyclohexane, the precursor to this compound, occurs selectively at the 3- and 4-positions of the cyclohexane ring [, ]. This enzymatic activity generates cis-3-phenylcyclohexanol, cis-4-phenylcyclohexanol, and trans-4-phenylcyclohexanol as products. Interestingly, the regioselectivity of this hydroxylation can be manipulated by introducing specific mutations in the enzyme's active site []. This finding highlights the potential for using modified enzymes to achieve desired product outcomes in biocatalytic reactions.

Q3: Can you provide information on the analytical techniques used to study this compound and its derivatives?

A3: Gas-liquid chromatography (GLC) is a commonly employed technique for analyzing this compound and its metabolites. This method allows for the simultaneous measurement of this compound alongside its primary hydroxylated metabolites []. GLC coupled with a flame ionization detector (FID) exhibits a detection limit of 0.02 µmol per injection for this compound and its monohydroxy metabolites and 0.05 µmol for the dihydroxy metabolite []. For enhanced sensitivity, particularly at low concentrations, gas chromatography-mass spectrometry (GCMS) is utilized, offering a detection limit as low as 5 pmol per injection for this compound [].

Q4: Are there any catalytic applications of this compound or its derivatives?

A4: While this compound itself may not be directly used as a catalyst, its synthesis can be significantly enhanced using catalytic methods. For instance, the Meerwein-Ponndorf-Verley (MPV) reduction offers an efficient route to this compound from 4-phenylcyclohexanone []. This method employs a bidentate aluminum alkoxide catalyst, such as (2,7-dimethyl-1,8-biphenylenedioxy)bis(dialkoxyaluminum), which significantly accelerates the hydride transfer compared to traditional aluminum alkoxide reagents like Al(i-PrO)3 []. This catalytic approach allows for a rapid and efficient synthesis of this compound under mild conditions.

Q5: What are the potential environmental impacts of this compound, and are there any strategies for its sustainable use and disposal?

A5: While the provided research papers do not directly address the environmental impact of this compound, it is crucial to consider the principles of green chemistry when working with this compound. Strategies for sustainable use and disposal could involve:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-(3,5-Dimethoxyphenyl)-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B3429198.png)

![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(butyl)carbamoyl]propanoic acid](/img/structure/B3429207.png)

![2-(Chloromethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-3-acetonitrile](/img/structure/B3429223.png)

![3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3429236.png)